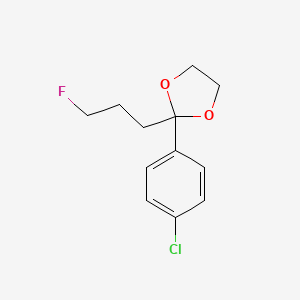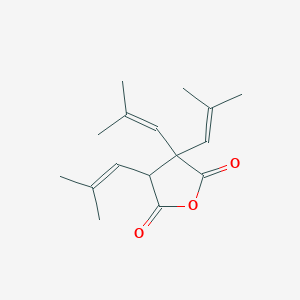
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate: is an organic compound that belongs to the class of brominated fatty acid esters. This compound is characterized by the presence of bromine atoms at the 9th and 10th positions of both the octadecyl and octadecanoate chains. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate typically involves the bromination of octadecyl and octadecanoate precursors. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9th and 10th positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The bromination reaction is monitored using advanced analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hydrocarbons.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 9,10-Dibromooctadecyl 9,10-dibromooctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with lipid membranes, altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-dibromooctadecanoate: Similar in structure but differs in the ester group.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions but has an anthracene core instead of a fatty acid chain.
Uniqueness
9,10-Dibromooctadecyl 9,10-dibromooctadecanoate is unique due to its dual bromination on both the octadecyl and octadecanoate chains, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific bromination patterns and functionalities.
Propriétés
Numéro CAS |
64936-62-5 |
|---|---|
Formule moléculaire |
C36H68Br4O2 |
Poids moléculaire |
852.5 g/mol |
Nom IUPAC |
9,10-dibromooctadecyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C36H68Br4O2/c1-3-5-7-9-14-20-26-32(37)34(39)28-22-16-11-12-19-25-31-42-36(41)30-24-18-13-17-23-29-35(40)33(38)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
Clé InChI |
UPHQMKLIHWBHSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCCOC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


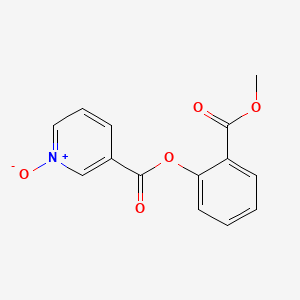
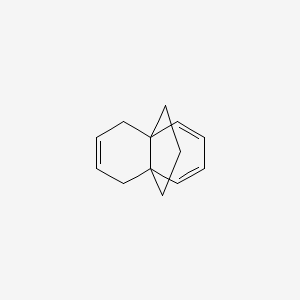
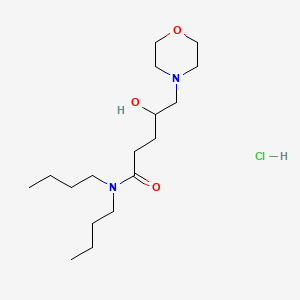

silane](/img/structure/B14494236.png)



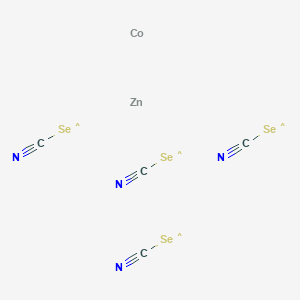
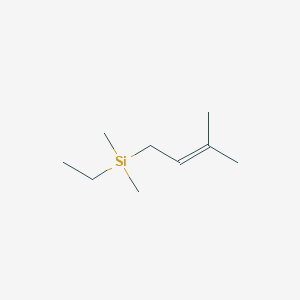
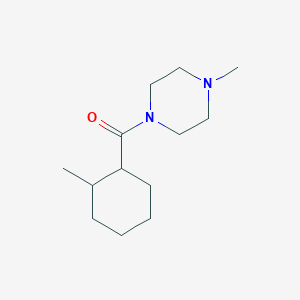
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
